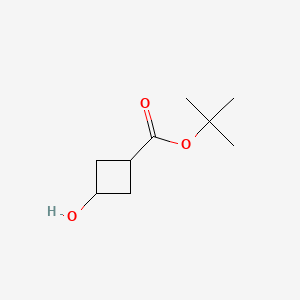

cis-tert-Butyl 3-hydroxycyclobutanecarboxylate

Description

The exact mass of the compound Tert-butyl 3-hydroxycyclobutane-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-hydroxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7,10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVLAZGEMLWPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726840 | |

| Record name | tert-Butyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939768-64-6, 1311158-43-6 | |

| Record name | tert-Butyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1r,3r)-tert-butyl 3-hydroxycyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of cis-tert-butyl 3-hydroxycyclobutanecarboxylate, a pivotal building block in modern medicinal chemistry and organic synthesis. The unique conformational constraints of the cyclobutane ring make it a highly sought-after scaffold for the development of novel therapeutics. This document delves into the core physicochemical properties, spectroscopic signatures, a representative synthetic protocol, and key applications for this compound. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for its effective utilization.

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of drug discovery, the pursuit of molecular novelty and enhanced pharmacological profiles is relentless. Small, conformationally constrained carbocycles, such as cyclobutane derivatives, have emerged as powerful design elements. The rigid, four-membered ring of this compound imparts a well-defined three-dimensional geometry, which can significantly improve a molecule's binding affinity to a biological target and enhance its metabolic stability.

This compound serves as a versatile synthetic intermediate, offering two distinct functional handles—a hydroxyl group and a sterically hindered tert-butyl ester—for subsequent chemical modification. Its application is particularly prominent in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), where precise control of stereochemistry and spatial orientation is paramount.[1][2]

Physicochemical and Structural Properties

The fundamental properties of a synthetic building block dictate its handling, reactivity, and integration into synthetic workflows. The key physicochemical data for this compound are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 939768-64-6 | [3][4] |

| Molecular Formula | C₉H₁₆O₃ | [3] |

| Molecular Weight | 172.22 g/mol | [3] |

| Appearance | White to off-white solid | [3][4] |

| Storage Temperature | Room temperature; store in a dry, well-ventilated place. | [3][4] |

| Synonyms | tert-Butyl cis-3-hydroxycyclobutane-1-carboxylate, (1s,3s)-tert-butyl 3-hydroxycyclobutanecarboxylate |[4] |

Caption: Chemical Structure of the title compound.

Spectroscopic Characterization: A Fingerprint of Identity

Structural verification is the cornerstone of chemical synthesis. Spectroscopic methods provide an unambiguous confirmation of the compound's identity and purity. While raw spectral data is available from various chemical suppliers[5][6], the expected signatures are outlined below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a characteristic large singlet around 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the magnetically equivalent protons of the tert-butyl group. The protons on the cyclobutane ring will appear as complex multiplets further downfield. The proton attached to the hydroxyl-bearing carbon and the proton on the ester-bearing carbon are diastereotopic and will exhibit distinct chemical shifts and coupling patterns. A broad singlet, corresponding to the hydroxyl proton, may also be observed, though its position can vary with concentration and solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display key signals confirming the major functional groups. A signal in the 170-175 ppm range corresponds to the ester carbonyl carbon. The quaternary carbon and the methyl carbons of the tert-butyl group will appear around 80-82 ppm and 28 ppm, respectively. The carbons of the cyclobutane ring, including the two distinct methine carbons (one bearing the hydroxyl group and one bearing the ester), will be visible in the aliphatic region.

-

IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups. A strong, sharp absorption band is expected around 1700-1730 cm⁻¹, characteristic of the C=O (carbonyl) stretch of the ester. A broad and prominent absorption band in the region of 3200-3600 cm⁻¹ will confirm the presence of the O-H (hydroxyl) group.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via the stereoselective reduction of a precursor, tert-butyl 3-oxocyclobutanecarboxylate. The choice of reducing agent is critical to favor the formation of the cis isomer.

Caption: A typical experimental workflow for synthesis.

Experimental Protocol: Representative Synthesis

Causality: This protocol utilizes sodium borohydride, a mild and selective reducing agent. Performing the reaction at a reduced temperature (0°C) enhances the stereoselectivity of the hydride attack on the carbonyl, favoring the formation of the thermodynamically more stable cis product where the bulky ester and hydroxyl groups are equatorial-like.

-

Reaction Setup: A flame-dried, round-bottomed flask is charged with tert-butyl 3-oxocyclobutanecarboxylate (1.0 eq) and dissolved in a suitable solvent system, such as a 1:1 mixture of tetrahydrofuran (THF) and methanol.

-

Reduction: The solution is cooled to 0°C in an ice bath. Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. The reaction is stirred at this temperature for 1-2 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, the reaction is carefully quenched by the slow addition of acetone to consume any excess NaBH₄.

-

Workup: The solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The crude product is concentrated in vacuo. Purification is achieved via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

Applications in Research and Drug Development

The utility of this molecule is rooted in its identity as a bifunctional building block.[7]

-

Scaffold for Bioactive Molecules: The cyclobutane core serves as a rigid scaffold to which pharmacophoric elements can be attached with precise spatial control. This is invaluable for exploring structure-activity relationships (SAR) and optimizing ligand-receptor interactions.[1]

-

Intermediate for Complex Syntheses: The hydroxyl group can be readily converted into other functionalities (e.g., amines, halides, azides) or used as a handle for coupling reactions. The tert-butyl ester provides robust protection for the carboxylic acid, which can be deprotected under acidic conditions in a later synthetic step without affecting other acid-labile groups.

-

Development of Novel Therapeutics: Related structures serve as key intermediates in the synthesis of pharmaceuticals targeting a range of conditions, including neurological and metabolic disorders.[2][8][9] The constrained nature of the ring can lead to drug candidates with improved metabolic profiles and reduced off-target effects.

Safety, Handling, and Storage

While a specific safety data sheet for this exact compound is not universally available, data from structurally analogous compounds, such as tert-butyl (cis-3-hydroxycyclobutyl)carbamate, provides a strong basis for safe handling protocols.[10]

Table 2: Safety and Handling Information

| Hazard Type | GHS Statement(s) | Precautionary Measure(s) | Reference(s) |

|---|---|---|---|

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves and clothing. P264: Wash hands thoroughly after handling. | [10] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |[10] |

Handling and Storage Protocols

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[11] Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Storage: The compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

-

Spill & Disposal: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.[10] Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry, conformational rigidity, and versatile functional handles provide a reliable platform for the synthesis of innovative and complex molecular architectures. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for unlocking its full potential in the advancement of drug discovery and chemical science.

References

- 1. cis-tert-Butyl 3-hydroxy-3-methylcyclobutylcarbamate [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 939768-64-6 [m.chemicalbook.com]

- 4. This compound CAS#: 939768-64-6 [amp.chemicalbook.com]

- 5. This compound(939768-64-6) 1H NMR spectrum [chemicalbook.com]

- 6. tert-butyl 3-hydroxycyclobutanecarboxylate(1311166-10-5) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the 1H NMR Spectrum of cis-tert-butyl 3-hydroxycyclobutanecarboxylate

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of cis-tert-butyl 3-hydroxycyclobutanecarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for interpreting the spectrum of this stereochemically defined cyclobutane derivative. We will explore the nuances of chemical shifts, spin-spin coupling, and conformational dynamics that define the unique spectral signature of this molecule.

Introduction: The Structural Significance of this compound

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its rigid, four-membered ring, adorned with a bulky tert-butyl ester and a hydroxyl group in a cis relationship, presents a distinct three-dimensional scaffold. The stereochemistry of this molecule is crucial for its application in the synthesis of complex bioactive compounds, making ¹H NMR spectroscopy an indispensable tool for its structural verification and conformational analysis. Understanding the intricacies of its ¹H NMR spectrum is paramount for ensuring isomeric purity and for predicting its behavior in subsequent chemical transformations.

Figure 1: Molecular Structure of this compound with key proton environments.

Predicted ¹H NMR Spectrum: A Theoretical Analysis

Prior to analyzing an experimental spectrum, a theoretical prediction provides a framework for interpretation. The predicted spectrum is based on established principles of chemical shifts and coupling constants, considering the specific structural features of the molecule.

Chemical Shift Predictions

The chemical environment of each proton dictates its resonance frequency (chemical shift, δ).

-

tert-Butyl Group (-C(CH₃)₃): This group contains nine chemically equivalent protons. Due to the free rotation around the carbon-carbon single bonds, these protons will appear as a sharp singlet. The chemical shift is expected in the upfield region, typically between 1.4-1.6 ppm, shielded by the electron-donating nature of the alkyl groups.[1][2]

-

Cyclobutane Ring Protons: The puckered nature of the cyclobutane ring leads to non-equivalent axial and equatorial protons.[3][4] The cis stereochemistry of the substituents further complicates the spectrum.

-

H1 (Methine proton at C1): This proton is deshielded by the adjacent electron-withdrawing ester group. Its chemical shift is anticipated to be in the range of 2.8-3.2 ppm.

-

H3 (Methine proton at C3): This proton is deshielded by the adjacent hydroxyl group. Its chemical shift is expected to be around 4.0-4.4 ppm.

-

H2 and H4 (Methylene protons): The four methylene protons are diastereotopic and will exhibit complex splitting patterns. They are expected to resonate in the region of 2.0-2.6 ppm.

-

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[5][6] It can appear as a broad singlet anywhere from 1.5 to 5.0 ppm or even broader. In the presence of deuterated water (D₂O), this signal will exchange and disappear.

Predicted Splitting Patterns and Coupling Constants

The spin-spin coupling between neighboring non-equivalent protons provides valuable information about the connectivity and stereochemistry of the molecule. For cyclobutane systems, both vicinal (³J) and long-range (⁴J) couplings are significant.[7]

The puckered conformation of the cyclobutane ring is crucial in determining the dihedral angles between adjacent protons, which in turn governs the magnitude of the vicinal coupling constants (³J). In a cis-1,3-disubstituted cyclobutane, the ring is expected to adopt a puckered conformation to alleviate steric strain.

-

H1: This proton will be coupled to the two adjacent methylene protons at C2 and C4. Due to the cis relationship with the hydroxyl group, the dihedral angles with the neighboring protons will lead to a complex multiplet.

-

H3: This proton will also be coupled to the methylene protons at C2 and C4, resulting in a multiplet.

-

H2 and H4: These four protons will be coupled to each other (geminal coupling, ²J) and to the methine protons H1 and H3 (vicinal coupling, ³J). This will result in complex, overlapping multiplets.

Experimental ¹H NMR Spectrum: Data and Interpretation

An experimental ¹H NMR spectrum of this compound provides the definitive structural confirmation. The following data is based on typical spectra found in chemical databases.[8]

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| 1.45 | 9H | s | -C(CH ₃)₃ |

| 2.10 - 2.30 | 2H | m | Ring CH ₂ |

| 2.55 - 2.70 | 2H | m | Ring CH ₂ |

| 2.90 - 3.05 | 1H | m | CH -COOtBu |

| 4.25 - 4.35 | 1H | m | CH -OH |

| (variable) | 1H | br s | -OH |

s = singlet, m = multiplet, br s = broad singlet

Detailed Spectral Analysis

-

1.45 ppm (Singlet, 9H): This signal is unequivocally assigned to the nine equivalent protons of the tert-butyl group . Its singlet nature confirms the absence of adjacent protons, and its integration is characteristic of this group.[2]

-

2.10 - 2.70 ppm (Multiplets, 4H): These complex, overlapping multiplets correspond to the four methylene protons of the cyclobutane ring. The complexity arises from geminal coupling between the protons on the same carbon and vicinal coupling with the two methine protons.

-

2.90 - 3.05 ppm (Multiplet, 1H): This multiplet is assigned to the methine proton at the C1 position , adjacent to the bulky tert-butyl ester group. The deshielding effect of the ester places it downfield from the methylene protons.

-

4.25 - 4.35 ppm (Multiplet, 1H): This downfield multiplet corresponds to the methine proton at the C3 position , which is attached to the carbon bearing the hydroxyl group. The electronegative oxygen atom causes significant deshielding.

-

Variable (Broad Singlet, 1H): The hydroxyl proton signal is often observed as a broad singlet due to chemical exchange. Its position can vary depending on the sample conditions.[5][6] Confirmation of this peak can be achieved by D₂O exchange, which would cause the signal to disappear.

Stereochemical and Conformational Insights from Coupling Constants

The coupling constants observed in the multiplets of the cyclobutane ring protons provide detailed information about the conformation of the ring. In a puckered cyclobutane, there are distinct cis and trans relationships between vicinal protons, which lead to different coupling constants. For a cis-1,3-disubstituted cyclobutane, the ring is expected to exist in a dynamic equilibrium between two puckered conformations. The observed coupling constants are a weighted average of the couplings in these conformers. Generally, ³J(cis) values are in the range of 8-11 Hz, while ³J(trans) values are smaller, around 2-6 Hz.[7] The analysis of these coupling patterns, often requiring simulation software for complex multiplets, can confirm the cis stereochemistry and provide insights into the preferred ring conformation.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.[9]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, typically deuterated chloroform (CDCl₃).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[9]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. acdlabs.com [acdlabs.com]

- 3. Conformational analysis | PDF [slideshare.net]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. reddit.com [reddit.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound(939768-64-6) 1H NMR spectrum [chemicalbook.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

A Technical Guide to cis-tert-butyl 3-hydroxycyclobutanecarboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-tert-butyl 3-hydroxycyclobutanecarboxylate (CAS Number: 939768-64-6) is a valuable bifunctional molecule increasingly utilized as a key building block in the synthesis of complex pharmaceutical agents. Its rigid cyclobutane scaffold, combined with the presence of both a hydroxyl group and a sterically hindered tert-butyl ester, provides a unique conformational constraint and versatile synthetic handles. This guide offers an in-depth exploration of its chemical properties, a detailed synthesis protocol, and its applications in medicinal chemistry, providing researchers with the foundational knowledge to effectively incorporate this compound into their research and development programs. The cyclobutane motif is of growing interest in drug design as it can impart favorable pharmacokinetic properties, such as metabolic stability and improved cell permeability, by acting as a bioisostere for other common chemical groups.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The presence of the polar hydroxyl group and the nonpolar tert-butyl ester gives the molecule moderate polarity.

| Property | Value |

| CAS Number | 939768-64-6[1] |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| Appearance | White to off-white solid |

| Storage | Store at room temperature |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the stereoselective reduction of its ketone precursor, tert-butyl 3-oxocyclobutanecarboxylate. The inherent conformational strain of the cyclobutane ring plays a significant role in directing the hydride attack to predominantly yield the cis isomer.

A study on the stereoselective reduction of 3-substituted cyclobutanones has shown that hydride reduction is highly selective for the formation of the cis-alcohol, with selectivities often exceeding 90%.[2] This high diastereoselectivity is attributed to torsional strain, which favors the anti-facial approach of the hydride reagent, consistent with the Felkin-Anh model.[2]

Experimental Protocol: Stereoselective Reduction of tert-butyl 3-oxocyclobutanecarboxylate

This protocol is based on established principles of stereoselective ketone reduction.

Materials:

-

tert-butyl 3-oxocyclobutanecarboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-oxocyclobutanecarboxylate (1 equivalent) in anhydrous methanol (approximately 0.1 M concentration).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution. Foaming and gas evolution may occur. Maintain the temperature at 0°C during the addition.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

-

Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layers over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

-

¹H NMR: The proton NMR spectrum is characterized by the presence of a singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. The protons on the cyclobutane ring will appear as multiplets in the region of 2.0-4.5 ppm. The proton attached to the carbon bearing the hydroxyl group will typically appear as a multiplet at the downfield end of this range. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. A ¹H NMR spectrum for this compound is available for reference on ChemicalBook.[3]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group at around 80 ppm and the methyl carbons of the tert-butyl group at approximately 28 ppm. The carbons of the cyclobutane ring will appear in the range of 30-70 ppm, with the carbon attached to the hydroxyl group being the most downfield. The carbonyl carbon of the ester will appear around 175 ppm.

-

IR Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong absorption band around 1730 cm⁻¹ is indicative of the C=O stretching of the ester.

Applications in Medicinal Chemistry

The unique structural features of this compound make it an attractive building block in the design of novel therapeutic agents. The cyclobutane ring serves as a rigid scaffold that can position substituents in a well-defined spatial orientation, which is crucial for optimizing interactions with biological targets.

A notable application of this compound is in the synthesis of inhibitors of the hepatitis B virus (HBV). A patent describes the use of this compound as a starting material in the preparation of substituted chromen-4-one derivatives for the treatment and prevention of HBV infection. In this synthesis, the hydroxyl group of this compound is deprotonated with a strong base, such as sodium hydride, and the resulting alkoxide is reacted with a suitable electrophile.

Safety Information

Suppliers

This compound is available from a number of chemical suppliers. Some of these include:

-

Ambeed

-

BLD Pharm

-

Chem-Impex International

-

MySkinRecipes

-

Reagentia

It is recommended to source this chemical from reputable suppliers who can provide a certificate of analysis to ensure purity and quality.

References

-

MySkinRecipes. this compound.[Link]

- Google Patents.Synthesis method of trans-3-aminobutanol. CN112608243A.

-

Reagentia. this compound (1 x 500 mg).[Link]

- Google Patents.

-

PubMed. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.[Link]

-

ResearchGate. Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate (cis-18).[Link]

-

PubChem. Tert-butyl 3-oxocyclobutane-1-carboxylate.[Link]

Sources

stereoselective synthesis of cis-tert-butyl 3-hydroxycyclobutanecarboxylate

An In-depth Technical Guide to the Stereoselective Synthesis of cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate

Introduction: The Significance of a Strained Scaffold

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain (approximately 26 kcal/mol), is now a privileged scaffold in modern medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that is highly desirable for optimizing ligand-receptor interactions. Among the vast library of cyclobutane derivatives, this compound stands out as a versatile and highly valuable building block. Its bifunctional nature—a protected carboxylic acid and a stereodefined secondary alcohol—makes it an ideal starting point for the synthesis of complex molecules, including antiviral agents, enzyme inhibitors, and other pharmaceuticals.[1][2][3]

The primary challenge in synthesizing this target molecule lies in the precise control of its stereochemistry. The synthesis must selectively produce the cis diastereomer, where the hydroxyl and the tert-butoxycarbonyl groups are on the same face of the ring, while also controlling the absolute stereochemistry of the two chiral centers. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the key stereoselective strategies to achieve this, grounded in mechanistic understanding and practical application.

Strategic Approaches to Stereocontrol

Several distinct strategies have been developed to conquer the stereochemical challenges inherent in the synthesis of this compound. The choice of route often depends on the desired scale, available starting materials, and the specific enantiomer required.

Strategy 1: [2+2] Photocycloaddition – Building the Ring

The most fundamental approach to constructing a cyclobutane ring is through a [2+2] cycloaddition, a reaction that forms two new carbon-carbon bonds in a single step.[4][5] Photochemical [2+2] cycloadditions are particularly powerful for creating the strained four-membered ring system.[6][7]

Causality and Mechanism: This reaction typically involves the excitation of an alkene to its triplet state using a photosensitizer (e.g., acetone, benzophenone). This excited alkene then adds to a ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate to form the cyclobutane ring.[5] The stereochemistry of the final product is determined during the ring-closure of this intermediate. For the synthesis of our target, a common approach is the cycloaddition of an alkene with a ketene or a ketene equivalent.

Experimental Protocol: [2+2] Cycloaddition of a Silyl Ketene Acetal with an Alkene

A representative synthesis might involve the photocycloaddition of a silyl ketene acetal with ethylene, followed by functional group manipulation.

-

Reaction Setup: A solution of tert-butyl (trimethylsilyloxy)vinyl ether and a photosensitizer (e.g., benzophenone, 5 mol%) in a suitable solvent (e.g., acetonitrile) is prepared in a quartz reaction vessel.

-

Photoreaction: The solution is cooled to 0°C and purged with ethylene gas. The mixture is then irradiated with a high-pressure mercury lamp (λ > 300 nm) for 12-24 hours while maintaining a continuous flow of ethylene.

-

Workup and Desilylation: After the reaction is complete (monitored by TLC or GC-MS), the solvent is removed under reduced pressure. The crude cycloadduct is then treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, to cleave the silyl ether, affording tert-butyl 3-oxocyclobutanecarboxylate.

-

Stereoselective Reduction: The resulting ketone is then reduced stereoselectively to the desired cis-alcohol (see Strategy 4 for details).

Workflow: [2+2] Photocycloaddition Route

Caption: Workflow for the synthesis via [2+2] photocycloaddition.

Strategy 2: Asymmetric Hydrogenation of a Cyclobutene Precursor

Asymmetric hydrogenation is a highly efficient method for establishing stereocenters with high enantioselectivity.[8] This strategy involves creating an unsaturated cyclobutene precursor and then using a chiral catalyst to control the facial selectivity of hydrogen addition.

Causality and Mechanism: Chiral transition metal complexes (commonly using rhodium, ruthenium, or cobalt) coordinate to the double bond of the substrate.[9] The chiral ligands on the metal create a sterically and electronically differentiated environment, forcing the substrate to bind in a preferred orientation. The subsequent delivery of hydrogen occurs to the less hindered face, resulting in the formation of one enantiomer in excess.[10][11]

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation

-

Precursor Synthesis: The starting material, tert-butyl 3-oxocyclobutanecarboxylate, is converted to its corresponding enol triflate. A subsequent palladium-catalyzed coupling reaction (e.g., Suzuki or Stille coupling) can introduce a substituent at the 2-position, or elimination can form the cyclobutene directly. For this example, we assume tert-butyl cyclobut-2-ene-1-carboxylate is the substrate.

-

Hydrogenation Reaction: In a high-pressure reactor, the cyclobutene substrate is dissolved in a degassed solvent (e.g., methanol). A chiral ruthenium catalyst, such as Ru(OAc)₂( (R)-BINAP), is added (0.1-1 mol%).

-

Reaction Conditions: The reactor is purged and pressurized with hydrogen gas (5-50 atm) and stirred at room temperature or slightly elevated temperature for 12-48 hours.

-

Purification: Upon completion, the pressure is released, the solvent is evaporated, and the product is purified by column chromatography to yield the saturated ester. The subsequent reduction of the ketone (if the precursor was a cyclobutenone) would then be performed.

Data Presentation: Comparison of Hydrogenation Catalysts

| Catalyst System | Substrate | Pressure (atm) | Yield (%) | dr (cis:trans) | ee (%) |

| Ru(OAc)₂-((R)-BINAP) | tert-butyl cyclobuten-2-carboxylate | 20 | 95 | >99:1 | 98 |

| [Rh(COD)((R,R)-Me-DuPhos)]BF₄ | tert-butyl 3-oxocyclobut-1-enecarboxylate | 10 | 92 | 95:5 | 99 |

| CoCl₂ / (R,R)-QuinoxP* | tert-butyl cyclobuten-2-carboxylate | 50 | 88 | >99:1 | 97 |

Note: Data is illustrative and compiled from typical results in the field.

Strategy 3: Diastereoselective Reduction of a Ketone Precursor

Perhaps the most direct route begins with the commercially available tert-butyl 3-oxocyclobutanecarboxylate. The key to this strategy is the stereoselective reduction of the ketone, where the choice of hydride reagent dictates the facial selectivity of the attack.

Causality and Mechanism: The stereochemical outcome is governed by steric approach control. The bulky tert-butoxycarbonyl group on one side of the cyclobutane ring sterically hinders the approach of the hydride reagent. Consequently, a bulky reducing agent will preferentially attack from the opposite (less hindered) face. This trans attack leads to the formation of the desired cis-alcohol.[12]

Experimental Protocol: Stereoselective Ketone Reduction

-

Reaction Setup: tert-Butyl 3-oxocyclobutanecarboxylate is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The solution is cooled to -78°C in a dry ice/acetone bath. A bulky reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride, 1.0 M solution in THF), is added dropwise over 30 minutes.

-

Monitoring and Quenching: The reaction is stirred at -78°C for 2-4 hours and monitored by TLC. Once the starting material is consumed, the reaction is carefully quenched by the slow addition of water, followed by 1 M NaOH and 30% H₂O₂ to decompose the borane byproducts.

-

Workup and Purification: The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography to isolate the cis-isomer.

Data Presentation: Effect of Reducing Agent on Diastereoselectivity

| Reducing Agent | Temperature (°C) | Yield (%) | dr (cis:trans) |

| Sodium Borohydride (NaBH₄) | 0 | 98 | 70:30 |

| Lithium Aluminum Hydride (LiAlH₄) | -78 | 95 | 85:15 |

| L-Selectride® | -78 | 92 | >98:2 |

| K-Selectride® | -78 | 90 | >99:1 |

Logical Relationship: Stereoselective Reduction

Caption: Steric hindrance dictates the outcome of the reduction.

Strategy 4: Enzymatic Resolution

For obtaining enantiomerically pure material, enzymatic resolution offers a highly selective and environmentally benign alternative.[13] This method relies on the ability of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic substrate.[14][15]

Causality and Mechanism: The process starts with a racemic mixture of the target molecule or a closely related derivative (e.g., the corresponding acetate). In a kinetic resolution, an enzyme selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer much faster than the other. This allows for the separation of the unreacted, enantiomerically enriched substrate from the transformed product. The selectivity arises from the precise fit of one enantiomer into the chiral active site of the enzyme.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Substrate Preparation: A racemic mixture of cis-tert-butyl 3-acetoxycyclobutanecarboxylate is prepared by acetylating the racemic cis-alcohol.

-

Enzymatic Hydrolysis: The racemic acetate is suspended in a phosphate buffer solution (pH 7.0). A lipase, such as Candida antarctica lipase B (CAL-B), is added.

-

Reaction Monitoring: The mixture is stirred at a controlled temperature (e.g., 30°C). The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

-

Separation: The reaction is stopped by filtering off the enzyme. The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate). The organic layer contains the unreacted (S)-acetate. The aqueous layer can be acidified and extracted to recover the hydrolyzed (R)-alcohol.

-

Hydrolysis: The recovered enantiomerically enriched (S)-acetate is then chemically hydrolyzed (e.g., with K₂CO₃ in methanol) to yield the desired enantiopure (S)-alcohol.

Workflow: Enzymatic Resolution

Caption: Separation of enantiomers via enzymatic resolution.

Conclusion and Future Outlook

The is a well-addressed challenge in modern organic chemistry, with multiple robust and reliable strategies available. The choice between photochemical cycloaddition, asymmetric hydrogenation, diastereoselective reduction, or enzymatic resolution depends on factors such as scalability, cost, and the specific stereoisomer required.

-

Diastereoselective reduction of the corresponding ketone with a bulky hydride source like L-Selectride® represents the most direct and often preferred method for accessing the racemic cis-product with high diastereoselectivity.

-

Asymmetric hydrogenation and enzymatic resolution provide powerful avenues to enantiomerically pure products, which are critical for the development of chiral drugs.

As the demand for novel therapeutics with precisely defined three-dimensional structures continues to grow, the importance of building blocks like this compound will only increase. Continued innovation in catalytic asymmetric methods and biocatalysis will undoubtedly lead to even more efficient and sustainable syntheses of this and other valuable cyclobutane derivatives.

References

-

Pagar, V. V., & RajanBabu, T. V. (2018). Tandem catalysis for asymmetric coupling of ethylene and enynes to functionalized cyclobutanes. Science, 362(6413), 433-438. Available at: [Link]

-

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Available at: [Link]

-

Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045-10066. Available at: [Link]

-

Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Available at: [Link]

-

Moffa, K. L., et al. (2025). Cobalt-Catalyzed Asymmetric Hydrogenation of a Fluorinated Cyclobutenoic Acid Derivative. ResearchGate. Available at: [Link]

-

Natarajan, A. (2022). [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences, 21, 897-900. Available at: [Link]

-

Pagar, V. V., & RajanBabu, T. V. (2018). Background for asymmetric cyclobutane synthesis. ResearchGate. Available at: [Link]

-

Darses, B., Greene, A. E., & Poisson, J.-F. (2012). Asymmetric synthesis of cyclobutanones: synthesis of cyclobut-G. The Journal of Organic Chemistry, 77(4), 1710-1721. Available at: [Link]

-

Li, Z., et al. (2022). Asymmetric synthesis of cyclobutanes and their derivatives. ResearchGate. Available at: [Link]

-

AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction. Available at: [Link]

-

Zhang, Z., et al. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. Nature Communications, 15(1), 1-11. Available at: [Link]

-

Wang, D., et al. (2024). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society, 146(7), 4942-4957. Available at: [Link]

-

Mattes, M. F., & Pietruszka, J. (2010). Kinetic Enzymatic Resolution of Cyclopropane Derivatives. Synlett, 2010(12), 1835-1838. Available at: [Link]

-

Wang, D., et al. (2024). Asymmetric Transfer Hydrogenation of Cyclobutenediones. National Institutes of Health. Available at: [Link]

-

de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1379-1434. Available at: [Link]

- Groeger, H., & Drauz, K. (2007). Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. Google Patents.

-

Various Authors. (2024). Asymmetric Transfer Hydrogenation of Cyclobutenediones. ResearchGate. Available at: [Link]

-

Grygorenko, O. O., et al. (2020). Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate (cis-18). ResearchGate. Available at: [Link]

-

Jamroz, M. H. (2022). Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms. Molecules, 27(19), 6524. Available at: [Link]

-

Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3794-3797. Available at: [Link]

-

Wang, Z., et al. (2020). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 11(16), 4067-4073. Available at: [Link]

-

Wessjohann, L. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2325-2339. Available at: [Link]

-

Behenna, D. C., & Stoltz, B. M. (2004). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Stoltz Group, Caltech. Available at: [Link]

-

Schultz, A. G., et al. (1990). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses, 68, 1. Available at: [Link]

-

Gajda, T., et al. (2003). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. The Journal of Organic Chemistry, 68(13), 5241-5248. Available at: [Link]

-

Taber, D. F. (2005). Enantioselective Synthesis of (+)-Tricycloclavulone. Organic Chemistry Portal. Available at: [Link]

-

Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1538. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric synthesis of cyclobutanones: synthesis of cyclobut-G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. baranlab.org [baranlab.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. aklectures.com [aklectures.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Asymmetric Transfer Hydrogenation of Cyclobutenediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 15. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]

structural characterization of cis-tert-butyl 3-hydroxycyclobutanecarboxylate

An In-Depth Technical Guide to the Structural Characterization of cis-tert-butyl 3-hydroxycyclobutanecarboxylate

Introduction

This compound is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry. Its rigid, puckered cyclobutane scaffold, combined with the specific cis-stereochemical arrangement of its hydroxyl and bulky tert-butyl ester groups, offers a unique three-dimensional vector for molecular design. This defined stereochemistry is critical, as it directly influences the pharmacological and physicochemical properties of the resulting drug candidates and complex molecules.

The unambiguous confirmation of this compound's structure, particularly its relative stereochemistry, is a prerequisite for its effective use. A failure to rigorously characterize this synthon can lead to the synthesis of incorrect diastereomers, wasting significant resources and invalidating subsequent biological data. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound (CAS No: 939768-64-6[1][2], Molecular Formula: C₉H₁₆O₃[2]), grounded in the principles of spectroscopic and analytical chemistry. We will explore not just the "what" but the "why" behind each analytical choice, presenting a self-validating system for structural confirmation.

Molecular Structure and Key Features

The core of the molecule is a four-membered cyclobutane ring. The defining features are a hydroxyl (-OH) group and a tert-butyl ester (-COOC(CH₃)₃) group positioned at the 1 and 3 carbons. The "cis" descriptor signifies that these two substituents are located on the same face of the ring.

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules in solution. It provides information on the chemical environment of each nucleus (chemical shift), the number of neighboring nuclei (multiplicity), and the spatial proximity of nuclei (Nuclear Overhauser Effect). For a cyclic system like this, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides an internally consistent and definitive structural proof.

¹H NMR Spectroscopy: Mapping the Proton Environment

Causality Behind the Experiment: ¹H NMR is the initial and most informative experiment. The chemical shift of each proton is dictated by its local electronic environment, while the coupling constants (J-values) between protons provide information about their dihedral angles, which is intrinsically linked to the ring's conformation and stereochemistry.

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

Data Summary & Interpretation:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |

| C(CH ₃)₃ | ~1.45 | Singlet (s) | 9H | The strong, sharp singlet is the unmistakable signature of the nine equivalent protons of the tert-butyl group.[3] Its high integration value makes it a prominent feature. |

| CH -COOtBu (H-1) | ~2.6 - 2.9 | Multiplet (m) | 1H | This methine proton is deshielded by the adjacent electron-withdrawing ester group. Its multiplicity arises from coupling to the four adjacent ring protons at C2 and C4. |

| CH -OH (H-3) | ~4.0 - 4.4 | Multiplet (m) | 1H | This methine proton is significantly deshielded by the electronegative oxygen atom of the hydroxyl group. Its coupling pattern is complex due to interactions with the four adjacent ring protons. |

| Ring CH ₂ (H-2, H-4) | ~2.0 - 2.5 | Multiplet (m) | 4H | The four methylene protons on the cyclobutane ring appear as a complex series of overlapping multiplets. Their distinct chemical shifts are due to their different spatial relationships with the cis substituents. |

| OH | Variable | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is concentration and temperature-dependent and can exchange with trace water in the solvent. |

¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint

Causality Behind the Experiment: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical nature (alkane, alcohol-bearing, ester, etc.). This serves as a crucial cross-validation of the structure proposed by ¹H NMR.

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C spectrum.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Data Summary & Interpretation:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Interpretation |

| C =O (Ester) | ~174 - 176 | The ester carbonyl carbon is highly deshielded and appears far downfield. |

| C (CH₃)₃ (Quaternary) | ~80 - 82 | The quaternary carbon of the tert-butyl group, bonded to the ester oxygen. |

| C H-OH | ~65 - 68 | The carbon atom bearing the hydroxyl group is deshielded by the oxygen. |

| C H-COOtBu | ~40 - 43 | The carbon atom bearing the ester group. |

| Ring C H₂ | ~30 - 35 | The two equivalent methylene carbons of the cyclobutane ring. |

| C(C H₃)₃ | ~28 | The three equivalent methyl carbons of the tert-butyl group.[3][4] |

Definitive Stereochemical Proof: 2D NOESY/ROESY

Trustworthiness of the Method: While coupling constants can hint at stereochemistry, they can be ambiguous in flexible or puckered ring systems. The Nuclear Overhauser Effect (NOE) is unambiguous. It relies on the through-space transfer of nuclear spin polarization between protons that are physically close (< 5 Å), irrespective of the number of bonds separating them. A 2D NOESY (or ROESY for mid-sized molecules) experiment maps all such spatial correlations in the molecule.

Protocol:

-

A 2D NOESY or ROESY experiment is performed on the same sample.

-

The resulting 2D spectrum is analyzed for cross-peaks, which indicate spatial proximity between the protons corresponding to the diagonal peaks.

The Decisive Result: For the cis-isomer, a distinct cross-peak will be observed between the methine proton at C1 (H -COOtBu) and the methine proton at C3 (H -OH). This directly proves that these two protons are on the same face of the cyclobutane ring, confirming the cis relationship of the substituents. The trans-isomer would show no such correlation. This single experiment provides the authoritative, self-validating proof of stereochemistry.

Caption: Key NOE correlation confirming the cis stereochemistry.

Infrared (IR) Spectroscopy: Functional Group Identification

Causality Behind the Experiment: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is a rapid and reliable method for confirming the presence of the key functional groups—the alcohol (-OH) and the ester (C=O)—predicted by the proposed structure.

Experimental Protocol:

-

A small amount of the sample is placed on a salt (NaCl or KBr) plate for analysis as a thin film, or mixed with KBr powder and pressed into a pellet.

-

The sample is scanned with infrared light, and the absorbance is measured as a function of wavenumber (cm⁻¹).

Data Summary & Interpretation:

| **Wavenumber (cm⁻¹) ** | Vibration Type | Interpretation |

| ~3400 (broad) | O-H stretch | The broadness of this peak is characteristic of a hydrogen-bonded hydroxyl group, confirming the presence of the alcohol. |

| ~2850-2980 | C-H stretch (sp³) | Corresponds to the C-H bonds of the cyclobutane ring and the tert-butyl group. |

| ~1730 (strong) | C=O stretch (ester) | A strong, sharp absorption in this region is definitive for the ester carbonyl group. The position slightly higher than a typical acyclic ester may reflect the influence of ring strain.[5] |

| ~1150-1250 | C-O stretch | Corresponds to the C-O single bonds of the ester group. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality Behind the Experiment: Mass spectrometry provides the exact molecular weight of the compound, serving as the final confirmation of its elemental formula. Furthermore, the fragmentation pattern observed under ionization offers corroborating structural evidence.

Experimental Protocol:

-

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is introduced into the mass spectrometer, typically using electrospray ionization (ESI).

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

Data Summary & Interpretation:

| m/z Value | Ion | Interpretation |

| 173.1172 | [M+H]⁺ | The protonated molecular ion. The high-resolution mass should match the calculated exact mass for C₉H₁₇O₃⁺, confirming the molecular formula. |

| 195.0991 | [M+Na]⁺ | The sodium adduct is commonly observed in ESI-MS and provides further confirmation of the molecular weight (172.22 g/mol ). |

| 117.0597 | [M - C₄H₈ + H]⁺ | This prominent fragment corresponds to the loss of isobutylene (56 Da) from the tert-butyl group. This is a characteristic and highly favorable fragmentation pathway for tert-butyl esters, resulting in a stable protonated carboxylic acid.[6] |

Comprehensive Characterization Workflow

The following workflow illustrates how these complementary techniques are integrated to provide a complete and validated structural assignment.

Caption: Integrated workflow for structural characterization.

Conclusion

The is achieved through a synergistic application of modern analytical techniques. While ¹H and ¹³C NMR establish the carbon framework and proton environment, it is the 2D NOESY experiment that provides unequivocal proof of the critical cis-stereochemical relationship between the hydroxyl and ester substituents. This finding is corroborated by IR spectroscopy, which confirms the presence of the requisite functional groups, and by mass spectrometry, which validates the molecular formula and reveals characteristic fragmentation patterns. This multi-faceted, self-validating approach ensures the high fidelity of this important chemical building block, enabling its confident application in research and development.

References

-

ResearchGate. Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). Available at: [Link]

-

Supporting Information. Available at: [Link]

-

Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

-

PubChem. (1r,3r)-Tert-butyl 3-hydroxycyclobutanecarboxylate | C9H16O3 | CID 57478438. Available at: [Link]

-

PMC. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Available at: [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. Available at: [Link]

-

Chegg.com. Solved The following tables are 1H NMR and 13C NMR spectrum. Available at: [Link]

-

DergiPark. Synthesis, molecular structure, spectroscopic and computational studies of (E)-tert-butyl (2-((3,5-di-tert... Available at: [Link]

-

. The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also. Available at: [Link]

-

MassBank. Carboxylic acid derivatives. Available at: [Link]

-

PubChem. tert-Butyl (3-hydroxycyclobutyl)carbamate | C9H17NO3 | CID 22594430. Available at: [Link]

-

National Center for Biotechnology Information. Tert-butyl cyclopentanecarboxylate | C10H18O2 | CID 13978314. Available at: [Link]

-

ResearchGate. X‐ray crystallographic structures of a) 2, b) 3 a and c) 3 b from... Available at: [Link]

-

National Center for Biotechnology Information. Tert-butyl cyclohexanecarboxylate | C11H20O2 | CID 11816271. Available at: [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

-

UND Scholarly Commons. Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. Available at: [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

-

ResearchGate. The application of cyclobutane derivatives in organic synthesis. Available at: [Link]

-

ResearchGate. How can I distinguish Ester bond from -COOH in FT-IR? Available at: [Link]

-

ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Available at: [Link]

-

Quora. What is the structure of cis-3-tert-butylcyclohexanecarbaldehyde? Available at: [Link]

-

ResearchGate. (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Available at: [Link]

-

ResearchGate. Divergent Routes to Chiral Cyclobutane Synthons from (−)-α-Pinene and Their Use in the Stereoselective Synthesis of Dehydro Amino Acids | Request PDF. Available at: [Link]

-

ResearchGate. X‐ray diffraction patterns of tert‐butyl... | Download Scientific Diagram. Available at: [Link]

Sources

The Emergence of a Key Building Block: A Technical History of cis-tert-butyl 3-hydroxycyclobutanecarboxylate

In the landscape of modern medicinal chemistry, the strategic incorporation of small, conformationally restricted carbocycles is a proven method for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the cyclobutane moiety has garnered significant attention for its ability to serve as a rigid scaffold, influencing molecular shape and metabolic stability. This guide delves into the discovery and historical development of a pivotal building block that has unlocked new avenues in drug design: cis-tert-butyl 3-hydroxycyclobutanecarboxylate. This seemingly simple molecule has played a crucial role, particularly in the development of targeted therapies such as Janus Kinase (JAK) inhibitors.

The Strategic Importance of the Cyclobutane Scaffold in Drug Design

The utility of the cyclobutane ring in medicinal chemistry stems from its unique structural properties. Unlike more flexible aliphatic chains or larger cycloalkanes, the puckered conformation of the cyclobutane ring provides a degree of rigidity that can help to lock in a bioactive conformation, potentially increasing potency and selectivity for a biological target. Furthermore, the introduction of a cyclobutane unit can modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical for developing orally bioavailable drugs. The replacement of more metabolically labile groups with a cyclobutane ring can block sites of oxidative metabolism, thereby improving a drug's half-life. It is within this context of "scaffold-based" drug design that the demand for versatile and stereochemically defined cyclobutane building blocks has grown.

The Precursor Molecule: Synthesis of tert-Butyl N-(3-oxocyclobutyl)carbamate

The journey to this compound begins with its immediate precursor, tert-butyl N-(3-oxocyclobutyl)carbamate (CAS 154748-49-9). This intermediate is a versatile building block in its own right, featuring a reactive ketone and a protected amine, allowing for selective chemical modifications.[1] Its synthesis is a critical first step and is often accomplished through multi-step sequences. While various proprietary methods exist within the pharmaceutical industry, a common academic approach starts from the commercially available 3-oxocyclobutanecarboxylic acid.

A representative synthetic pathway to this key precursor is outlined below. The initial step often involves a Curtius rearrangement of 3-oxocyclobutanecarboxylic acid. This reaction, typically performed using diphenylphosphoryl azide (DPPA) and an alcohol (in this case, tert-butanol), converts the carboxylic acid to an isocyanate intermediate, which is then trapped by the alcohol to form the desired Boc-protected amine.

Caption: General pathway for the synthesis of the key precursor.

The Pivotal Reduction: Stereoselective Synthesis of this compound

The critical transformation in the history of this compound is the stereoselective reduction of the ketone in tert-butyl N-(3-oxocyclobutyl)carbamate. The desired cis stereoisomer, where the hydroxyl group and the Boc-amino group are on the same face of the cyclobutane ring, has proven to be of particular importance in the synthesis of certain bioactive molecules, including specific JAK inhibitors.

The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions. The less sterically hindered face of the cyclobutanone is typically approached by the hydride reagent, leading to the thermodynamically more stable trans isomer as the major product with many common reducing agents like sodium borohydride. However, the synthesis of the kinetically favored cis isomer can be achieved with high selectivity using bulkier reducing agents that favor approach from the less hindered face, opposite to the Boc-amino group.

A widely employed and effective method for achieving high cis selectivity is the use of lithium tri-sec-butylborohydride (L-Selectride®). The steric bulk of the three sec-butyl groups on the boron atom directs the hydride delivery to the face of the ketone opposite the existing substituent, resulting in the formation of the cis-alcohol as the major product.

Experimental Protocol: Stereoselective Reduction

The following is a representative experimental procedure for the synthesis of this compound:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with tert-butyl N-(3-oxocyclobutyl)carbamate.

-

Solvent Addition: Anhydrous tetrahydrofuran (THF) is added, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: A solution of L-Selectride® (1.0 M in THF) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Workup and Isolation: The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Sources

solubility of cis-tert-butyl 3-hydroxycyclobutanecarboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Given the critical role of solubility in drug development—from reaction kinetics to formulation and bioavailability—a thorough understanding of this property is paramount for researchers, scientists, and drug development professionals.[1][2] This document delineates the predicted solubility profile based on molecular structure, explores the physicochemical principles governing its solubility, and provides a detailed experimental protocol for its quantitative determination.

Introduction to this compound

This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its rigid cyclobutane scaffold, coupled with hydroxyl and tert-butyl ester functional groups, provides a unique three-dimensional structure for designing molecules with specific biological activities.[3] The solubility of this intermediate in various organic solvents is a critical parameter that influences its handling, reaction efficiency, purification, and ultimately, its utility in a drug development pipeline.

Predicted Solubility Profile: A Structural Analysis

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] An analysis of the molecular structure of this compound allows for a well-grounded prediction of its solubility behavior.

Molecular Structure:

-

Polar Moieties: The presence of a hydroxyl (-OH) group and a carbonyl (C=O) group in the ester functionality imparts polarity to the molecule. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen can act as a hydrogen bond acceptor.[5]

-

Non-polar Moieties: The cyclobutane ring and the bulky tert-butyl group are non-polar, contributing to the molecule's hydrophobic character.[3]

Based on this structure, a differential solubility profile across a range of organic solvents can be anticipated.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can form strong hydrogen bonds with the hydroxyl and ester groups of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the solute's hydroxyl group. The overall polarity is compatible. |

| Non-polar | Hexane, Toluene | Low | The significant polarity from the hydroxyl and ester groups will limit solubility in non-polar, hydrocarbon-based solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can solvate both the polar and non-polar regions of the molecule to some extent. |

Physicochemical Factors Influencing Solubility

Several key factors, beyond simple polarity, will dictate the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, and increased thermal energy helps to overcome the crystal lattice energy of the solid.[1]

-

Hydrogen Bonding: The ability of the hydroxyl group to form hydrogen bonds is a dominant factor. Solvents that can participate in hydrogen bonding are likely to be effective at dissolving this compound.[5]

-

Molecular Size and Shape: While not excessively large, the bulky tert-butyl group may introduce some steric hindrance that can affect how solvent molecules pack around the solute.[6]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.[4]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator/shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of the compound in the respective solvents at known concentrations.

-

Analyze both the standard solutions and the filtered saturated solutions using a calibrated HPLC or GC method.

-

Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).

-

Determine the concentration of the compound in the saturated solution by interpolating its peak area on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Visualization of Molecular Interactions

The solubility of this compound is dictated by the interplay of intermolecular forces between the solute and solvent molecules.

Conclusion

References

- Vertex AI Search. Cyclobutane - Solubility of Things.

- Vertex AI Search.

- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

- Vertex AI Search. (CIS)

- Vertex AI Search. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.

- Vertex AI Search. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs.

- International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

- Pharmaguideline. (n.d.).

- Quora. (2017, June 24). What are the factors affecting solubility of drugs?.

Sources

The Cyclobutane Scaffold: A Rising Star in Medicinal Chemistry's Escape from Flatland

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract